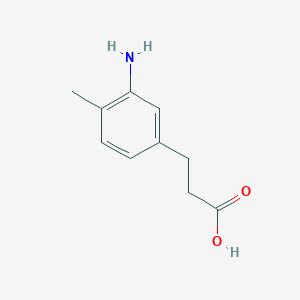

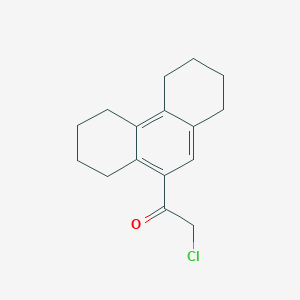

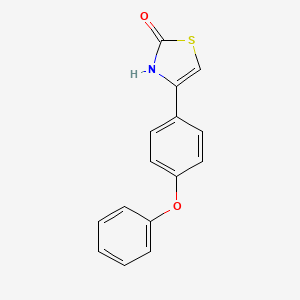

![molecular formula C10H12N4O B1463011 [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 944901-40-0](/img/structure/B1463011.png)

[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Descripción general

Descripción

The compound “[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a derivative of the triazole class of compounds . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds containing the triazole moiety, including derivatives of methanamine, have demonstrated significant antimicrobial properties. For example, a series of quinoline derivatives carrying a 1,2,3-triazole moiety exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010). Additionally, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones synthesized from a related process showed promising antimicrobial activity (Nagamani et al., 2018).

Synthesis and Characterization

The synthesis and structural characterization of compounds bearing the triazolyl moiety have been a focus of research. One study detailed the high-yield synthesis and structural determination of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, providing insights into its potential chemical applications (Younas, Abdelilah, & Anouar, 2014).

Catalytic and Anticancer Activity

Research on the catalytic applications and potential anticancer activity of triazole derivatives has expanded. Ruthenium complexes bearing tridentate ligands with a triazole ring have shown excellent activity in hydrogenation reactions, indicating their utility in synthetic chemistry and possibly in pharmaceutical applications (Sole et al., 2019). Furthermore, gold (III) and nickel (II) complexes derived from triazole compounds have demonstrated significant anti-cancer activity, highlighting the therapeutic potential of these structures (Ghani & Alabdali, 2022).

Surfactant Applications

Amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol) have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, showcasing the versatility of triazole derivatives in facilitating environmentally friendly chemical processes (Nakarajouyphon et al., 2022).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is similar to the methoxyphenyl component of this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Related compounds such as methenamine are known to exert their effects in an acidic environment (ph<6), where they are hydrolyzed to formaldehyde, which is highly bactericidal .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A structurally similar compound, 4-methoxybenzylamine, is known to be highly soluble in water , which could potentially impact its bioavailability.

Result of Action

Related 1,2,3-triazole derivatives have shown diverse biological efficiencies, including antiproliferative activities against several malignant cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine. For instance, the pH of the environment can affect the activity of related compounds like methenamine, which is most effective in an acidic environment . Additionally, the compound’s stability may be affected by exposure to light and temperature, as suggested by the storage recommendations for 4-Methoxybenzylamine .

Propiedades

IUPAC Name |

[1-(3-methoxyphenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXKSQXCCVVJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1462937.png)

![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)

![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)

![4-Chloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B1462945.png)

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)